![molecular formula C11H9ClN2O B15067848 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a chloro-substituted aniline with a suitable ketone under acidic conditions to form the indole ring . The reaction conditions often include the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indoles .
Aplicaciones Científicas De Investigación
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Indole: The parent compound of many indole derivatives.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: A structurally similar compound with different substitution patterns.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different ring structure.
Uniqueness
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is unique due to its specific chloro substitution and tetrahydroindole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3-chloro-6,7,8,9-tetrahydropyrido[2,3-b]indol-5-one |
InChI |
InChI=1S/C11H9ClN2O/c12-6-4-7-10-8(2-1-3-9(10)15)14-11(7)13-5-6/h4-5H,1-3H2,(H,13,14) |
Clave InChI |
WZRMPZNSNJPLTL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C3=C(N2)N=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B15067766.png)


![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)
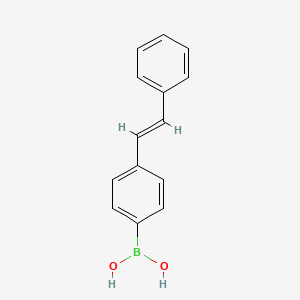
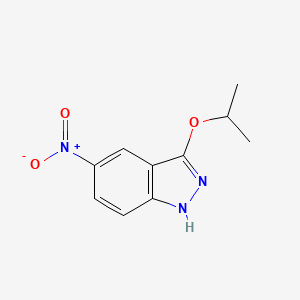
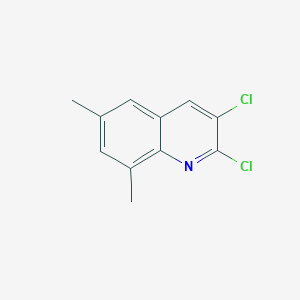
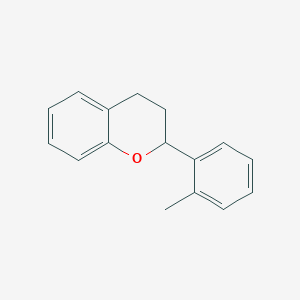
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
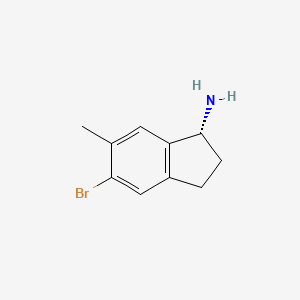
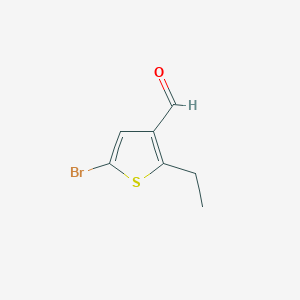

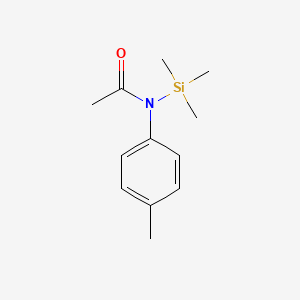
![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
